BRD9185

Antimalarial drug discovery In vivo efficacy PfDHODH

PfDHODH research programs using the P. berghei mouse model face a critical gap: triazolopyrimidine-class inhibitors (e.g., DSM265) lack in vivo efficacy due to poor PbDHODH binding. BRD9185 (CAS 2057420-29-6) solves this with a distinct azetidine-2-carbonitrile scaffold that achieves sterile cure after only 3 oral doses. • PfDHODH IC₅₀ = 12 nM; >4,000-fold selectivity over human DHODH (HsDHODH IC₅₀ > 50 μM) • Mouse t₁/₂ = 15 h; 94% oral bioavailability; low CL (0.40 mL/min/kg) • Validated tool compound for PfDHODH target validation & cross-resistance profiling vs. triazolopyrimidines

Molecular Formula C23H21F6N3O2
Molecular Weight 485.4304
CAS No. 2057420-29-6
Cat. No. B606359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9185
CAS2057420-29-6
SynonymsBRD9185;  BRD-9185;  BRD 9185.
Molecular FormulaC23H21F6N3O2
Molecular Weight485.4304
Structural Identifiers
SMILESO=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N
InChIInChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1
InChIKeyFYPZBZFXJUJJRA-AQNXPRMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD9185: Azetidine-2-Carbonitrile PfDHODH Inhibitor


BRD9185 (compound 27) is a synthetic small-molecule inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) belonging to the azetidine-2-carbonitrile structural class [1]. It was developed via diversity-oriented synthesis and structure–activity relationship optimization from the parent hit BRD7539 [1]. BRD9185 demonstrates potent in vitro activity against multidrug-resistant blood-stage P. falciparum (Dd2 strain, EC50 = 0.016 μM) and achieves sterile cure in a P. berghei mouse model after only three oral doses [1]. It represents a new structural class of PfDHODH inhibitors, distinct from the triazolopyrimidine series exemplified by the clinical candidate DSM265 [1][2].

Workflow PfDHODH pathway inhibition studies
Model System P. berghei rodent malaria efficacy model
Scaffold Class Azetidine-2-carbonitrile probe (non-triazolopyrimidine)

BRD9185: Scaffold-Specific Selectivity and Pharmacokinetics


PfDHODH inhibitors are not interchangeable due to profound differences in species orthologue selectivity, pharmacokinetic profiles, and in vivo efficacy that arise from distinct chemical scaffolds. The triazolopyrimidine class (e.g., DSM265, DSM421) lacks efficacy in the standard P. berghei rodent model because of poor binding to P. berghei DHODH [1][2], whereas BRD9185 achieves sterile cure in this same model [1]. Furthermore, the azetidine-2-carbonitrile scaffold of BRD9185 exhibits a mouse half-life of 15 h and low clearance (0.40 mL/min/kg) [1], in marked contrast to the 2–4 h mouse half-life reported for the triazolopyrimidine DSM265 [3]. A user requiring in vivo proof-of-concept in rodent malaria models or a distinct chemical series for combination screening would find substitution with a triazolopyrimidine scientifically inadequate. The quantitative evidence below formalizes these differentiation points.

Triazolopyrimidine mismatch

DSM265 and its class are ineffective in the P. berghei model; scaffold-specific binding to PbDHODH may not transfer.

Rodent PK profile divergence

BRD9185’s 15 h mouse half-life differs substantially from the 2–4 h profile reported for DSM265, altering in vivo exposure context.

Human-active DHODH inhibitor risk

Potent human DHODH inhibitors (e.g., brequinar) confound host pathway interpretation; parasite-selective context may be lost.

BRD9185: Comparative Evidence Against Other PfDHODH Inhibitors


Sterile Cure in P. berghei Model vs. Triazolopyrimidines

BRD9185 (compound 27) achieved a sterile cure—defined as no detectable parasites after 30 days—in a P. berghei blood-stage mouse model following only three oral doses at 66.6 mg/kg [1]. In direct contrast, the triazolopyrimidine PfDHODH inhibitor DSM265 and its chemical series are explicitly reported to be not effective in the P. berghei model due to poor binding to the P. berghei DHODH (PbDHODH) enzyme [1][2]. This differential represents a qualitative, go/no-go difference in in vivo efficacy for one of the most widely used rodent malaria models.

Sterile Cure in P. berghei Model
Head-to-head
Curative vs. Not Effective
Model-specific curative response context
3 oral doses; 30-day follow-up
Antimalarial drug discovery In vivo efficacy PfDHODH P. berghei mouse model Sterile cure

Mouse Half-Life Advantage Over DSM265

In mouse pharmacokinetic studies, BRD9185 (PO 5 mg/kg; IV 1 mg/kg) exhibited a terminal half-life (t1/2) of 15.2 h [1]. By contrast, the triazolopyrimidine PfDHODH inhibitor DSM265 has a reported mouse terminal elimination half-life of only 2–4 h across a dose range of 0.5–75 mg/kg oral [2]. This represents an approximately 4- to 7.5-fold longer half-life for BRD9185 in mice, conferring sustained in vivo exposure that supports the three-dose curative regimen.

Mouse Half-Life vs. DSM265
Cross-study comparable
15.2 h vs. 2–4 h
Supports sustained exposure for once-daily dosing
PO 5 mg/kg; reported PK context
Pharmacokinetics Half-life Mouse PK PfDHODH inhibitor Oral bioavailability

PfDHODH Selectivity Over Human DHODH

In biochemical enzyme inhibition assays against recombinant enzymes, BRD9185 inhibited P. falciparum DHODH with an IC50 of 0.012 μM while showing no significant inhibition of human DHODH at concentrations up to 50 μM (IC50 > 50 μM), yielding a selectivity ratio of >4,000-fold [1][2]. The parent compound BRD7539 showed a similar selectivity profile (PfDHODH IC50 = 0.033 μM; HsDHODH IC50 > 50 μM; >1,500-fold) [1], confirming this is a class-level property of the azetidine-2-carbonitrile scaffold. By comparison, the human DHODH inhibitor brequinar has an IC50 of 5.2 nM against human DHODH , illustrating that PfDHODH-selective inhibition is not universal among DHODH inhibitors.

PfDHODH Selectivity Over Human
Head-to-head
>4,000-fold
Supports parasite-selective pathway interrogation
HsDHODH IC50 > 50 μM
Selectivity PfDHODH Human DHODH Orthologue selectivity Therapeutic window

Azetidine-2-Carbonitrile Scaffold vs. Triazolopyrimidines

BRD9185 is built upon an azetidine-2-carbonitrile core with three contiguous stereocenters (2S,3S,4S), representing a chemical scaffold fundamentally distinct from the triazolopyrimidine core of DSM265 and DSM421 [1]. The primary literature explicitly states that BRD9185 'represents a new structural class of DHODH inhibitors' [1]. The competitive binding site (decylubiquinone/CoQ site) is shared with DSM265 [1], but the distinct chemotype suggests different binding interactions, as evidenced by the differential activity on PbDHODH where triazolopyrimidines fail due to poor binding [1][2]. This scaffold divergence is non-trivial for two practical reasons: (1) resistance mechanisms selected by one chemotype may not confer cross-resistance to the other, and (2) the azetidine-2-carbonitrile series occupies distinct chemical IP space.

Scaffold vs. Triazolopyrimidines
Class-level
Azetidine-2-carbonitrile core
Distinct chemotype for cross-resistance profiling
Shared CoQ binding site, different PbDHODH binding
Chemical scaffold Azetidine-2-carbonitrile Triazolopyrimidine Intellectual property Resistance

Multidrug-Resistant P. falciparum Dd2 Potency

BRD9185 exhibits an EC50 of 16 nM (0.016 μM) against the multidrug-resistant P. falciparum Dd2 strain in a phenotypic blood-stage growth inhibition assay (72 h, SYBR Green readout) [1][2]. The parent compound BRD7539 showed slightly higher potency against Dd2 (EC50 = 10 nM) but carried an acetylene moiety posing a potential toxicity concern that was eliminated in BRD9185 [1]. For broader context, atovaquone—a clinically used antimalarial targeting cytochrome bc1, not DHODH—has a reported EC50 of approximately 260 nM against P. falciparum , making BRD9185 approximately 16-fold more potent in vitro. The GENZ-669178 PfDHODH inhibitor has a reported IC50 range of 15–50 nM against Plasmodium spp. DHODH in biochemical assays , placing BRD9185 at the favorable end of the PfDHODH potency spectrum.

Dd2 Potency
Cross-study comparable
EC50 16 nM
Supports blood-stage growth inhibition screening
72 h SYBR Green; multidrug-resistant strain
Antimalarial potency Multidrug resistance P. falciparum Dd2 EC50 Blood-stage

Low Clearance and High Oral Bioavailability vs. DSM265

BRD9185 demonstrates highly favorable mouse pharmacokinetic parameters: low plasma clearance of 0.40 mL/min/kg, high oral bioavailability of 94%, a volume of distribution at steady state (Vss) of 0.37 L/kg, and a dose-normalized AUC (DNAUC0-inf) of >54.3 μM·h [1]. Notably, the DNAUC0-inf exceeds the in vitro EC50 by over 3,000-fold, indicating substantial exposure margin [1]. The peak serum concentration (Cmax) reached 16.9 μM following a 5 mg/kg oral dose, which is approximately 1,000-fold above the in vitro EC50 [1]. DSM265, while possessing excellent human PK properties, exhibits a substantially shorter mouse half-life (2–4 h) [2], and its earlier triazolopyrimidine analogs (DSM1, DSM2) suffered from reduced plasma exposure upon repeated dosing in mice [3].

Low CL & High F% vs. DSM265
Cross-study comparable
CL 0.40 mL/min/kg; F 94%
Supports PK/PD modeling with wide exposure margin
DNAUC >3,000× EC50; PO 5 mg/kg
Clearance Oral bioavailability Mouse pharmacokinetics PfDHODH inhibitor Drug-like properties

Optimal Use Scenarios for BRD9185


P. berghei In Vivo Efficacy Studies

BRD9185 is the PfDHODH inhibitor of choice for any research program that requires demonstrating in vivo antimalarial efficacy in the standard P. berghei mouse model. The evidence (Section 3, Evidence Item 1) establishes that DSM265 and the triazolopyrimidine class are not effective in this model due to poor binding to PbDHODH [1]. BRD9185 achieves sterile cure after only three oral doses, providing a validated positive-control tool compound for PfDHODH target validation studies in this widely accessible rodent model.

Chemical Series Diversification & Resistance Profiling

For antimalarial drug discovery programs building a portfolio of PfDHODH inhibitor series, BRD9185 offers access to chemically distinct intellectual property space (azetidine-2-carbonitrile core) separate from the extensively patented triazolopyrimidine class (Section 3, Evidence Item 4). The differential PbDHODH binding profile between these scaffolds raises the possibility of non-overlapping resistance mechanisms [1][2], making BRD9185 a critical tool for cross-resistance profiling studies alongside triazolopyrimidine inhibitors.

Parasite-Selective DHODH Pathway Interrogation

The >4,000-fold selectivity window of BRD9185 for PfDHODH over human DHODH (PfDHODH IC50 = 0.012 μM vs. HsDHODH IC50 > 50 μM; Section 3, Evidence Item 3) makes it an optimal chemical probe for studying parasite pyrimidine biosynthesis dependency without confounding host DHODH inhibition [1]. This is particularly valuable when compared with human-active DHODH inhibitors (e.g., brequinar, HsDHODH IC50 = 5.2 nM), which cannot disentangle parasite-specific from host-mediated effects.

Preclinical PK/PD Modeling with Sustained Oral Exposure

With a 15 h mouse half-life, 94% oral bioavailability, and low clearance of 0.40 mL/min/kg (Section 3, Evidence Items 2 and 6), BRD9185 is well-suited for preclinical PK/PD studies where sustained supra-EC50 plasma concentrations are needed with once-daily oral dosing [1]. The >3,000-fold exposure margin (DNAUC0-inf > 54.3 μM·h vs. EC50 = 0.016 μM) provides a wide therapeutic window for dose-ranging efficacy studies, an advantage over earlier azetidine-2-carbonitrile analogs (e.g., BRD7539) that retained an acetylene liability.

Application
Selection Property
Validation Focus
P. berghei In Vivo Efficacy Studies
Curative response in P. berghei model
Parasite clearance and recrudescence endpoints
Chemical Series Diversification & Resistance Profiling
Non-triazolopyrimidine azetidine scaffold
Cross-resistance liability and IP landscape review
Parasite-Selective DHODH Pathway Interrogation
Orthologue selectivity context (Pf vs. human DHODH)
Host vs. parasite pyrimidine biosynthesis contribution
Preclinical PK/PD Modeling with Sustained Oral Exposure
Sustained exposure and low clearance profile
Exposure-response and dose-ranging model interpretation

Technical Documentation Hub

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24 linked technical documents
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